Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate
Description
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is a β-ketoester derivative characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl ester at the propanoate chain. This compound belongs to a class of heterocyclic β-ketoesters, which are widely explored in medicinal chemistry and organic synthesis due to their versatility as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-3-4-10-9(11-7)6(12)5-8(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
WSJDVGGOJLHUAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyrimidine-2-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research indicates that it may possess anticancer activity, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibition : Interaction studies suggest that this compound can inhibit specific enzymes, which may be relevant in treating diseases linked to enzyme dysregulation .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Medicinal Chemistry : Due to its biological activity, it is being explored for the development of new pharmaceuticals targeting various diseases.
- CNS Disorders : There is emerging evidence supporting its potential use in treating central nervous system disorders, possibly through modulation of neurotransmitter systems .
- Cancer Treatment : Its anticancer properties are under investigation, with some studies indicating efficacy against specific cancer cell lines .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective anticancer effect.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzyme target inhibition |
Table 2: Synthesis Conditions
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Acylation Reaction | 4-Methoxypyrimidine + Acylating Agent | Up to 85% |
| Cyclization | Intermediate + Base | Varied |
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Pyrimidine-Based Analogues
- Methyl 3-(4-Methyl-2-Morpholin-4-ylpyrimidin-5-yl)-3-Oxopropanoate (CAS: 1365942-17-1) Substituents: A morpholine group at the 2-position and a methyl group at the 4-position of the pyrimidine ring. Key Differences: The morpholine substituent enhances solubility and may influence binding to biological targets compared to the methoxy group in the parent compound. Molecular Weight: 279.29 g/mol (vs. 238.22 g/mol for the parent compound).
- Ethyl 3-(5-Chloro-4-((2-(Isopropylsulfonyl)Phenyl)Amino)Pyrimidin-2-yl)Amino)-3-Oxopropanoate Substituents: Chloro and sulfonyl groups on the pyrimidine and aryl rings. This compound showed moderate anticancer activity (36% yield, m/z 588.3) .
Pyridine-Based Analogues
- Ethyl 3-(3-Nitropyridin-4-yl)-2-Oxopropanoate (8a) Substituents: A nitro group on the pyridine ring. Key Differences: The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. Synthesized in 50% yield via base-mediated condensation . Applications: Intermediate for nitro-group reduction to amines, useful in drug synthesis.
Aromatic vs. Heterocyclic β-Ketoesters
Aromatic Substituted Derivatives
- Methyl 3-(4-Chlorophenyl)-3-Oxopropanoate (CAS: 22027-53-8) Substituents: A 4-chlorophenyl group instead of pyrimidine. Used in pesticide synthesis due to its stability . Molecular Weight: 212.63 g/mol.
- Methyl 3-(4-Nitrophenyl)-3-Oxopropanoate (CAS: 59156-55-7) Substituents: A nitro group on the phenyl ring. Key Differences: The nitro group increases acidity (pKa ~8.5) and reactivity in Michael additions. Synthesized via nitration of phenyl precursors .
Heterocyclic Derivatives with Spiro/Bridged Structures
- Methyl 2-(3-Chlorocyclohexyl)-3-(3-Methoxyphenyl)-3-Oxopropanoate (2c) Substituents: Chlorocyclohexyl and methoxyphenyl groups. Key Differences: The spirocyclic structure enhances conformational rigidity, impacting pharmacokinetic properties. Synthesized in 64% yield using FeCl3 catalysis .
Functional Group Variations in Propanoate Chain
Ester Group Modifications
- tert-Butyl 3-(2-Cyanopyridin-4-yl)-3-Oxopropanoate (6) Substituents: A tert-butyl ester instead of methyl. Key Differences: The bulky tert-butyl group improves steric hindrance, reducing hydrolysis rates. Used in flow chemistry for benzodiazepinone synthesis .
- Allyl 3-[Methyl(Phenyl)Amino]-3-Oxopropanoate (5) Substituents: An allyl ester and methyl-phenylamino group. Key Differences: The allyl group enables click chemistry applications. Synthesized in 75% yield (HRMS m/z 233.1052) .
Data Tables
Table 2: Spectroscopic Data for Selected Compounds
Biological Activity
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of approximately 210.19 g/mol. Its structure includes a pyrimidine ring substituted with a methoxy group and a propanoate moiety, which are critical for its biological interactions.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa cells, with significant reductions in cell viability observed at specific concentrations (p < 0.01) .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and metabolic pathways. Interaction studies suggest that it binds effectively to targets such as dihydrofolate reductase, which is crucial for DNA synthesis and repair .
3. Antimicrobial Activity
this compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary tests indicate its potential as an antibacterial agent, warranting further investigation into its mechanism of action against pathogens .
The biological activity of this compound is attributed to its structural features, particularly the methoxy group on the pyrimidine ring, which enhances its interaction with biological targets. Studies utilizing molecular docking techniques have revealed that the compound can form stable complexes with target enzymes, thereby inhibiting their activity and disrupting cellular processes .
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the efficacy of this compound against HeLa cells, the compound was tested at various concentrations over a period of 48 hours. Results showed a dose-dependent decrease in cell viability, with IC values indicating potent anticancer effects (Table 1).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
Case Study 2: Enzyme Interaction
Another study evaluated the binding affinity of this compound to dihydrofolate reductase using surface plasmon resonance (SPR). The results indicated a high binding affinity (Kd = 5 nM), suggesting its potential as a lead compound for further drug development .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~165–175 ppm), and pyrimidine protons (δ ~7.3–8.3 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- HRMS : High-resolution mass spectrometry (ESI±) confirms molecular weight (e.g., observed [M+H]⁺ or [M−H]⁻) with an error margin <5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and monitors reaction progress .
How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL) is standard. Key steps:
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Collect 4000+ reflections with θ < 25° .
- Refinement : Apply full-matrix least-squares refinement. Challenges include disordered methoxy/pyrimidine groups; address these using ISOR/SADI restraints. R-factor thresholds: R₁ < 0.05 for I > 2σ(I) .
- Validation : Cross-check with PLATON to detect twinning or missed symmetry. CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .
How to mitigate side reactions during the synthesis of β-keto ester derivatives?
Q. Advanced
- Competitive Ester Hydrolysis : Use anhydrous solvents (e.g., THF over methanol) and avoid prolonged exposure to moisture. Add molecular sieves (4Å) .
- Keto-Enol Tautomerism : Stabilize the keto form via low-temperature quenching (−78°C) or Lewis acids (e.g., ZnCl₂) .
- Byproduct Formation : Monitor via TLC (Rf ~0.3–0.5) and employ scavengers (e.g., polymer-bound triphenylphosphine) for halogen intermediates .
What strategies improve diastereoselectivity in derivatives of this compound?
Q. Advanced
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cycloadditions or Michael additions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stereochemical control (dr > 4:1) .
- Catalysis : Organocatalysts like proline derivatives or metal complexes (e.g., Ru-BINAP) achieve enantiomeric excess (ee > 90%) .
How to address discrepancies between computational and experimental spectral data?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16). Compare computed IR/NMR with experimental data; deviations >5% suggest conformational flexibility .
- Dynamic Effects : Account for solvent (PCM model) and temperature (298 K) in simulations. Use Boltzmann weighting for multiple conformers .
- Validation : Overlay experimental/computed spectra (Mercury 4.0) to identify outliers .
What are the best practices for handling and storing this compound to ensure stability?
Q. Intermediate
- Storage : −20°C under argon in amber vials to prevent photodegradation and hydrolysis. Use desiccants (silica gel) in storage containers .
- Handling : Work under nitrogen/argon in gloveboxes. Avoid prolonged exposure to humidity (>30% RH) .
- Stability Testing : Monitor via ¹H NMR every 6 months; degradation manifests as new peaks (δ ~1.2–1.5 ppm for ester hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
